molecular formula C23H18ClN7O B2971425 2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1006000-69-6

2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

货号: B2971425
CAS 编号: 1006000-69-6
分子量: 443.9
InChI 键: KGTXJSOHOSZKAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClN7O and its molecular weight is 443.9. The purity is usually 95%.
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生物活性

The compound 2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule belonging to the pyrazole family. Its structure features multiple pharmacophores, which suggest potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN6C_{19}H_{19}ClN_6, with a molecular weight of approximately 372.85 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC19H19ClN6C_{19}H_{19}ClN_6
Molecular Weight372.85 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds in this class have shown potent anti-proliferative activities against various cancer cell lines, including MDA-MB-231 (human breast cancer) and A549 (lung cancer) cells.

A study conducted on a library of synthesized pyrazolo derivatives showed that specific compounds inhibited cell growth effectively. The most promising derivative exhibited an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .

Table 1: Anticancer Activity of Pyrazolo Derivatives

Compound IDCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
ControlMDA-MB-231-

The anticancer mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers. The compound's ability to induce apoptosis and cell cycle arrest in the S and G2/M phases was confirmed through flow cytometric analysis .

Additionally, molecular docking studies indicated that the compound binds effectively to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism .

Anti-inflammatory Activity

Aside from anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus offering potential therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazolo derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among patients with advanced breast cancer when administered alongside standard chemotherapy .
  • Anti-inflammatory Effects : In a controlled study on animal models with induced inflammation, treatment with pyrazolo derivatives resulted in a marked decrease in swelling and pain, demonstrating their potential as anti-inflammatory agents .

化学反应分析

Key Reaction Conditions and Catalysts

Reaction StepReagents/CatalystsConditionsYieldSource
Pyrimidine chlorinationPOCl₃, TEAReflux, 6 h85%
Piperazine couplingAnhydrous piperazineIsopropanol, reflux, 6 h70%
Acetamide formationChloroacetyl chlorideDCM, 0°C to RT, 4 h78%
Cyclization (Vilsmeier–Haack)DMF, POCl₃70°C, 5 h82%

Structural Modifications and Derivatives

Derivatives are synthesized via:

  • Aromatic substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorophenyl moiety enhances electrophilic reactivity .

  • Piperazine functionalization : Alkylation or acylation of the piperazine nitrogen modulates solubility and bioactivity .

  • Pyrazole ring oxidation : Controlled oxidation with KMnO₄ converts methyl groups to carboxylic acids for prodrug applications .

Table: Derivative Activities

Derivative StructureBiological Activity (IC₅₀)TargetSource
3-Trifluoromethyl analog1.8 µM (FLT3 inhibition)Leukemia cells
Methoxy-substituted acetamide2.5 µM (Anticancer)NCI-60 panel
Hydrazone-linked variant4.2 µM (Antifungal)Candida albicans

Biologically Relevant Reactions

  • Enzyme inhibition : The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with FLT3 kinase’s hinge region (Cys 694), confirmed by molecular docking .

  • Metabolic oxidation : Cytochrome P450 enzymes hydroxylate the 4-chlorophenyl group, identified via LC-MS metabolic studies .

Com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are their key reaction conditions?

The synthesis typically involves multi-step reactions, including condensation of pyrazole and pyrimidine precursors. For example:

  • Core pyrazole formation : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile reacts with 2-chloroacetyl chloride under reflux in anhydrous dichloromethane to form the acetamide backbone .
  • Pyrazolo[3,4-d]pyrimidine coupling : Aryl-substituted pyrazolo-pyrimidine intermediates are synthesized via reactions with α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are standard methods .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH groups at δ 10.10–13.30 ppm) .
  • X-ray crystallography : Resolves dihedral angles between pyrazole and aryl rings (e.g., 30.7° for related compounds) and hydrogen-bonding networks (N–H⋯O, C–H⋯N) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

Q. What preliminary biological activity data exist for this compound?

While direct data are limited, structurally related pyrazolo-pyrimidine acetamides exhibit:

  • Kinase inhibition : Modulate ATP-binding pockets in kinase assays .
  • Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus: 8–32 µg/mL) .

Advanced Research Questions

Q. How can synthesis yield be optimized using Design of Experiments (DoE)?

  • Critical factors : Reaction temperature, stoichiometry of α-chloroacetamide, and solvent polarity .
  • Statistical modeling : Use a central composite design to test interactions between variables (e.g., temperature vs. time) and predict optimal conditions (e.g., 90°C, 1.2 eq. reagent) .
  • Process validation : Monitor reaction progress via inline FTIR or HPLC to minimize byproducts .

Q. How to resolve contradictions in spectroscopic data (e.g., amine/imine tautomerism)?

  • Dynamic NMR : Observe temperature-dependent shifts (e.g., coalescence at 50:50 amine/imine ratio) .
  • DFT calculations : Compare theoretical and experimental chemical shifts to identify dominant tautomers .
  • Crystallography : Confirm solid-state conformation (e.g., imine form stabilized by N–H⋯O hydrogen bonds) .

Q. What computational strategies predict binding interactions with biological targets?

  • Docking studies : Use PyRx or AutoDock Vina to model interactions with kinase domains (e.g., p38 MAPK). Key residues (e.g., Lys53, Asp168) form hydrogen bonds with the acetamide group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How to design derivatives to improve solubility without compromising activity?

  • Structural modifications : Introduce polar groups (e.g., –SO3H, –OH) at the 4-chlorophenyl moiety .
  • Prodrug approach : Synthesize phosphate or PEGylated derivatives for enhanced aqueous solubility .
  • LogP analysis : Measure partition coefficients (e.g., shake-flask method) to balance hydrophilicity and membrane permeability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct control : Optimize flow chemistry systems (e.g., microreactors) to reduce side reactions (e.g., dimerization) .
  • Purification scalability : Replace column chromatography with crystallization (e.g., pH-controlled antisolvent addition) .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., pyrimidine ring oxidation) .

Q. Methodological Notes

  • Data contradiction resolution : Cross-validate NMR and XRD results with computational models to reconcile discrepancies in tautomeric ratios .
  • Experimental reproducibility : Document reaction conditions rigorously (e.g., anhydrous solvents, inert atmosphere) to mitigate batch-to-batch variability .

属性

IUPAC Name

2-(4-chlorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-15-11-20(28-21(32)12-16-7-9-17(24)10-8-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-5-3-2-4-6-18/h2-11,13-14H,12H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTXJSOHOSZKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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